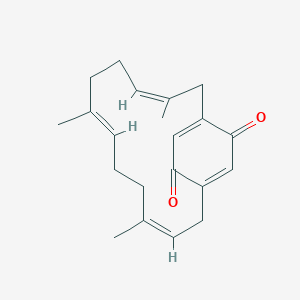
Longithorone C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Longithorone C, also known as this compound, is a useful research compound. Its molecular formula is C21H26O2 and its molecular weight is 310.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Structure and Synthesis
Longithorone C is characterized by a complex macrocyclic structure that includes farnesylated quinone moieties. The synthesis of this compound has been achieved through various methods, including ring-closing metathesis, which allows for the formation of its rigid carbon skeleton efficiently . This synthetic approach not only highlights the compound's structural uniqueness but also opens avenues for further chemical modifications and studies.
Biological Activities
-
Antitumor Activity :
This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Studies indicate that it exhibits potent antiproliferative activity against human tumor cells, including those from breast and colon cancers. For instance, it has been shown to inhibit the growth of L1210 murine leukemia cells with an IC50 value indicating effective cytotoxicity . -
Mechanism of Action :
The mechanism by which this compound exerts its antitumor effects may involve the induction of apoptosis and inhibition of cell proliferation pathways. Research suggests that compounds with similar structures often interfere with cellular signaling pathways critical for tumor growth, although specific pathways for this compound remain to be fully elucidated . -
Antioxidant Properties :
The antioxidant potential of this compound may contribute to its therapeutic effects. Compounds derived from marine sources often exhibit antioxidant activities that can protect cells from oxidative stress, which is a contributing factor in cancer progression and other diseases .
Pharmacological Implications
The unique properties of this compound make it a candidate for further pharmacological exploration:
- Drug Development : Given its biological activities, there is potential for this compound to be developed into a therapeutic agent for cancer treatment. Its structural characteristics may allow for modifications that enhance efficacy and reduce toxicity.
- Natural Product Chemistry : The study of this compound contributes to the broader field of natural product chemistry, where researchers aim to isolate and characterize bioactive compounds from marine organisms. This field is essential for discovering new drugs and understanding their mechanisms .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities and properties of this compound compared to related compounds:
| Compound | Source | Antitumor Activity (IC50) | Mechanism of Action |
|---|---|---|---|
| This compound | Aplidium longithorax | Effective against L1210 cells | Induces apoptosis |
| Glabruquinone A | Aplidium glabrum | 7.3 µM against JB6 P + Cl 41 | Increases p53 activity |
| Rossinone B | Aplidium fuegiense | 1.6 µM against SH-SY5Y | Modulates cell signaling |
Case Studies
Several case studies have explored the applications of this compound in laboratory settings:
- In Vitro Studies : Research has shown that this compound effectively inhibits the proliferation of various human cancer cell lines in vitro, suggesting its potential as a lead compound in cancer therapy .
- Synthetic Approaches : The development of synthetic routes to produce this compound has been documented, demonstrating its accessibility for further research and development in medicinal chemistry .
Propriétés
Formule moléculaire |
C21H26O2 |
|---|---|
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
(3Z,7E,11Z)-3,7,11-trimethylbicyclo[12.2.2]octadeca-1(16),3,7,11,14(18)-pentaene-15,17-dione |
InChI |
InChI=1S/C21H26O2/c1-15-6-4-8-16(2)10-11-18-13-21(23)19(14-20(18)22)12-17(3)9-5-7-15/h6,9-10,13-14H,4-5,7-8,11-12H2,1-3H3/b15-6+,16-10-,17-9- |
Clé InChI |
XRJHEOJYSXFNPW-APPWIHITSA-N |
SMILES isomérique |
C/C/1=C\CC/C(=C\CC2=CC(=O)C(=CC2=O)C/C(=C\CC1)/C)/C |
SMILES canonique |
CC1=CCCC(=CCC2=CC(=O)C(=CC2=O)CC(=CCC1)C)C |
Synonymes |
longithorone C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















